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Compound of Interest

Compound Name: Mozenavir

Cat. No.: B1676773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of Mozenavir (DMP-450), an

investigational HIV-1 protease inhibitor. While Mozenavir showed promise in early studies, it

did not demonstrate a significant advantage over existing therapies in clinical trials and its

development was discontinued.[1] This document compiles available data to offer a

retrospective benchmark of its performance against other HIV-1 protease inhibitors.

Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro activity of Mozenavir and other selected HIV-1

protease inhibitors against wild-type HIV-1. It is important to note that direct, head-to-head

comparative studies with Mozenavir are limited. The data presented here is compiled from

various sources and assays, which may contribute to variability.
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Antiviral
Agent

Target Assay Type
IC50 / EC50
/ Ki

Cell Line Reference

Mozenavir

(DMP-450)

HIV-1

Protease

Enzymatic

Assay (Ki)
0.3 nM - [2][3]

Indinavir
HIV-1

Protease

Cell-based

Assay (EC50)
~5.5 nM - [1][4]

Saquinavir
HIV-1

Protease

Cell-based

Assay (EC50)
1 - 30 nM

Lymphoblasto

id and

monocytic

cell lines,

PBLs

[5][6][7]

Ritonavir
HIV-1

Protease

Cell-based

Assay (EC50)
0.02 µM - [8]

Nelfinavir
HIV-1

Protease

Cell-based

Assay (EC50)

1.13 µM

(against

SARS-CoV-2)

VeroE6/TMP

RSS2
[9][10]

Amprenavir
HIV-1

Protease

Enzymatic

Assay (Ki)
0.6 nM - [11]

Amprenavir HIV-1
Cell-based

Assay (EC50)

0.011 µM

(acute

infection)

Macrophages

/Monocytes
[12]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective

concentration) values are measures of a drug's potency in inhibiting a specific biological or

biochemical function. Ki (inhibition constant) represents the dissociation constant of the

enzyme-inhibitor complex. Lower values indicate higher potency.

Clinical Efficacy and Safety Profile
Clinical trial data for Mozenavir is limited. However, a phase I/II study presented at a

conference in 2001 provided a comparison with Indinavir in treatment-naive HIV-infected

patients.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medchemexpress.com/mozenavir.html
https://file.medchemexpress.com/batch_PDF/HY-105148/Mozenavir-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8420371/
https://pdfs.semanticscholar.org/61bf/75c94101c0f352957be42aa2e49d79e6ba45.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/020628s43-021785s19lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2007/020628s025,021785s004lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/020628s032,021785s009lbl.pdf
https://en.wikipedia.org/wiki/Ritonavir
https://www.biorxiv.org/content/10.1101/2020.04.06.026476v1
https://www.biorxiv.org/content/10.1101/2020.04.06.026476v1.full.pdf
https://www.medchemexpress.com/Amprenavir.html
https://pubmed.ncbi.nlm.nih.gov/14670588/
https://www.benchchem.com/product/b1676773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Mozenavir (1250mg
twice daily)

Indinavir (three
times daily)

Study Duration

Viral Load Reduction
~70% of patients with

<400 copies/mL

~70% of patients with

<400 copies/mL
48 weeks

Cholesterol Elevation <20% of patients 56% of patients 48 weeks

This early data suggested that Mozenavir had a comparable antiviral efficacy to Indinavir but

with a more favorable profile regarding cholesterol elevation.[13]

Resistance Profile
Resistance to HIV-1 protease inhibitors is a significant clinical challenge. For Mozenavir, in
vitro studies indicated that the V82F mutation in the HIV-1 protease gene is associated with

reduced susceptibility.[13]

Mechanism of Action: HIV-1 Protease Inhibition
Mozenavir, like other drugs in its class, functions by inhibiting the HIV-1 protease enzyme.[2]

[3] This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized

polyproteins into mature, functional viral proteins. By blocking this cleavage, protease inhibitors

prevent the formation of new, infectious virions.
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Caption: HIV-1 lifecycle and the inhibitory action of Mozenavir.
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Experimental Protocols
Detailed experimental protocols for the specific studies on Mozenavir are not readily available

in the public domain. However, a general protocol for assessing the in vitro antiviral activity of

HIV-1 protease inhibitors using a cell-based assay is provided below. This protocol is based on

commonly used methods in the field.

Objective: To determine the 50% effective concentration (EC50) of a test compound against

HIV-1 replication in a human T-cell line (e.g., MT-4 cells).

Materials:

MT-4 cells

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics)

Test compound (Mozenavir or other inhibitors)

Control compounds (e.g., a known active inhibitor and a vehicle control)

96-well cell culture plates

p24 antigen ELISA kit

CO2 incubator (37°C, 5% CO2)

Workflow:
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1. Seed MT-4 cells
in a 96-well plate

2. Add serial dilutions of
the test compound

3. Infect cells with
a known amount of HIV-1

4. Incubate for 4-5 days
at 37°C

5. Collect cell culture
supernatant

6. Quantify viral replication
using p24 antigen ELISA

7. Calculate EC50 values

Click to download full resolution via product page

Caption: General workflow for an in vitro HIV-1 antiviral assay.

Procedure:

Cell Preparation: Culture MT-4 cells in complete medium to ensure they are in the

logarithmic growth phase. On the day of the assay, count the cells and adjust the

concentration to the desired density.
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Plate Setup: Seed the MT-4 cells into a 96-well plate.

Compound Dilution: Prepare a series of dilutions of the test compound in culture medium.

Also, prepare solutions for the positive control (a known HIV-1 inhibitor) and the vehicle

control (the solvent used to dissolve the compounds, e.g., DMSO).

Compound Addition: Add the diluted compounds to the appropriate wells of the 96-well plate

containing the MT-4 cells.

Virus Infection: Add a pre-titered amount of HIV-1 to each well, except for the uninfected

control wells. The amount of virus should be sufficient to cause a detectable level of infection

within the assay period.

Incubation: Incubate the plate in a CO2 incubator at 37°C for 4-5 days.

Supernatant Harvest: After the incubation period, carefully collect the cell culture supernatant

from each well.

p24 Antigen Quantification: Use a commercial p24 antigen ELISA kit to measure the amount

of p24 antigen in each supernatant sample. The amount of p24 is directly proportional to the

extent of viral replication.

Data Analysis: Plot the percentage of inhibition of p24 production against the concentration

of the test compound. Use a non-linear regression analysis to determine the EC50 value,

which is the concentration of the compound that inhibits viral replication by 50%.

This guide provides a summary of the available data on Mozenavir's antiviral activity. The lack

of extensive published data limits a more in-depth comparison. However, the compiled

information offers a valuable historical perspective for researchers in the field of antiviral drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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